2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDGRPSAURHHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Precursor Preparation
Synthesis of 2-Chloro-5-nitropyridine
The preparation of 2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine typically begins with the synthesis of 2-chloro-5-nitropyridine, a key intermediate. A patented three-step process involves:
Nitration of 2-Aminopyridine :
- 2-Aminopyridine is nitrated using a mixture of sulfuric acid and nitrosonitric acid at controlled temperatures (<30°C). This step yields 2-amino-5-nitropyridine with an 85.7% yield after recrystallization.
- Critical Parameters : Temperature control (<30°C) minimizes byproduct formation (e.g., 2-amino-3-nitropyridine).
Hydrolysis to 2-Hydroxy-5-nitropyridine :
Chlorination with Phosphorus Oxychloride :
Table 1: Optimization of 2-Chloro-5-nitropyridine Synthesis
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Nitration | H₂SO₄, HNO₃ | 25–30°C | 85.7% |
| Hydrolysis | NaNO₂, HCl | -5–0°C | 81.3% |
| Chlorination | POCl₃, N,N-diethylaniline | 120–125°C | 76.9% |
Nucleophilic Aromatic Substitution with 4-Chlorothiophenol
The chloro group in 2-chloro-5-nitropyridine is replaced with a 4-chlorophenylsulfanyl moiety via nucleophilic aromatic substitution (SNAr). This reaction leverages the electron-withdrawing nitro group at position 5, which activates the pyridine ring for substitution at position 2.
Reaction Conditions and Mechanism
- Base and Solvent : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is commonly used to deprotonate 4-chlorothiophenol, generating the thiolate nucleophile.
- Temperature : Elevated temperatures (80–100°C) accelerate the substitution while minimizing side reactions.
- Stoichiometry : A 1.2:1 molar ratio of 4-chlorothiophenol to 2-chloro-5-nitropyridine ensures complete conversion.
Reaction Equation:
$$
\text{2-Chloro-5-nitropyridine} + \text{4-Chlorothiophenol} \xrightarrow[\text{DMF, 80–100°C}]{\text{K}2\text{CO}3} \text{this compound} + \text{HCl}
$$
Yield Optimization Strategies
- Purification : Recrystallization from ethanol/water mixtures (2:1 v/v) improves purity (>98%).
- Catalytic Additives : Tetrabutylammonium bromide (TBAB) enhances reaction rates by facilitating phase transfer.
Table 2: Comparative Analysis of Substitution Conditions
| Base | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 6 | 72% |
| NaH | THF | 60°C | 8 | 65% |
| Cs₂CO₃ | DMSO | 100°C | 4 | 78% |
Alternative Routes and Emerging Methodologies
Direct Nitration of 2-[(4-Chlorophenyl)sulfanyl]pyridine
While less common, direct nitration of 2-[(4-Chlorophenyl)sulfanyl]pyridine has been explored. However, the nitro group preferentially forms at position 4 due to the directing effects of the sulfanyl group, rendering this route unsuitable for 5-nitro isomer synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include:
Key Observations :
Crystallographic and Packing Behavior
Evidence from related sulfanyl-acetamide derivatives (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) highlights the role of substituents in crystal packing:
- Dihedral Angles : The angle between aromatic rings influences molecular planarity. For example, in compound I (), the pyrimidine and benzene rings are inclined at 42.25°, whereas in the triazole analog , steric effects may reduce planarity.
- Hydrogen Bonding : Intramolecular N–H⋯N bonds in sulfanyl compounds form S(7) ring motifs, stabilizing the crystal lattice . The nitro group in this compound may disrupt such motifs due to its electron-withdrawing nature.
Antibacterial Potential
Sulfanyl-containing compounds () show variable antibacterial activity, depending on substituent electronegativity and steric bulk. The 4-chlorophenyl group in the target compound may enhance membrane penetration due to its lipophilicity, though this requires experimental validation.
Biological Activity
2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine, also known by its chemical structure, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 25935-61-9
- Molecular Formula : C10H7ClN2O2S
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of 4-chlorophenyl sulfanyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
Enzyme Inhibition
Enzyme inhibition studies have revealed that compounds containing the sulfanyl moiety can act as effective inhibitors for enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for diseases like Alzheimer's and certain infections.
| Enzyme | Inhibition IC50 (µM) |
|---|---|
| AChE | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antibacterial Mechanism : The compound may inhibit bacterial growth by targeting the synthesis of critical biomolecules or disrupting cellular integrity.
- Enzyme Interaction : The sulfanyl group likely facilitates binding to the active sites of enzymes, thereby inhibiting their catalytic functions.
Study on Antiviral Properties
A study published in PubMed explored the antiviral potential of compounds similar to this compound against human adenovirus (HAdV). The findings indicated that certain analogs exhibited high selectivity indexes and low cytotoxicity, suggesting their potential as therapeutic agents in viral infections .
Research on Anticancer Activity
In another study focusing on anticancer properties, compounds containing the 4-chlorophenyl sulfanyl group were evaluated for their effects on cancer cell lines. Results showed that these compounds could induce apoptosis in cancer cells, highlighting their potential in cancer chemotherapy .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine?
- Methodological Answer : The synthesis typically involves sulfanyl group introduction via nucleophilic aromatic substitution. Reaction optimization should focus on:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitro group reactivity .
- Temperature Control : Elevated temperatures (80–100°C) improve reaction rates but may increase side products; monitor via TLC .
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems.
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from:
- Tautomerism : The nitro group’s electron-withdrawing effect may stabilize keto-enol tautomers, altering peak positions .
- Impurity Profiles : Use HPLC with UV-Vis detection (λ = 254 nm) to isolate and identify byproducts .
- Best Practice : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction mechanisms involving this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian) to model intermediates and transition states. Focus on the nitro group’s role in directing regioselectivity .
- Machine Learning : Train models on existing sulfanyl-nitro aromatic reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
- Validation : Cross-reference computational results with experimental kinetic studies (e.g., Arrhenius plots) .
Q. How can researchers address the lack of toxicological data for this compound?
- Methodological Answer :
- In Silico Screening : Use tools like ProTox-II to predict acute toxicity and prioritize in vitro assays .
- In Vitro Models : Conduct cytotoxicity assays (e.g., MTT on HepG2 cells) and genotoxicity tests (Ames assay) to establish baseline safety profiles .
Q. What advanced spectroscopic techniques are critical for analyzing electronic interactions in this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Investigate charge-transfer transitions between the nitro and sulfanyl groups; correlate solvent polarity with λmax shifts .
- EPR Spectroscopy : Detect radical intermediates formed under photolytic or thermal conditions .
- Data Interpretation : Use time-dependent DFT (TD-DFT) to simulate electronic transitions and validate experimental spectra .
Experimental Design & Data Analysis
Q. How should researchers design experiments to study the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-Rate Profiling : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C .
- Degradation Pathways : Identify hydrolysis products (e.g., 4-chlorothiophenol) using HRMS and -NMR .
Q. What methodologies are recommended for investigating the compound’s potential in material science applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
